molecular formula C20H21N3O5 B5680038 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]pyrrolidin-3-yl}acetamide

N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]pyrrolidin-3-yl}acetamide

Cat. No. B5680038
M. Wt: 383.4 g/mol
InChI Key: HQXHHABIVLLVMF-HUUCEWRRSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]pyrrolidin-3-yl}acetamide involves complex chemical processes. For example, the synthesis of N-(2-pyridinyl)-2-[2(3H)-benzazolone-3-yl]acetamides involves elemental analysis, IR, and 1H NMR spectral data (Dogruer et al., 1997). Similarly, the synthesis of 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide involved high-throughput screening and optimization processes (Souers et al., 2005).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, the study of 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide revealed the inclination of the phenyl ring relative to the planar furyl–triazolsulfanyl–acetamide unit, elucidated using X-ray diffraction (Zareef et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds vary significantly. For example, the reaction of 2-amino-3-hydroxypyridine with 2-furoyl chloride produces 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, exhibiting specific electrophilic substitution reactions (El’chaninov et al., 2014).

Physical Properties Analysis

The physical properties of such compounds are often characterized through their solubility, melting points, and crystalline structures. For example, the crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-tria zole- 3-thione was studied to understand its physical properties (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the compound's applications. The study of compounds like N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine provides insights into their reactivity and potential applications (Panchal & Patel, 2011).

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12-7-8-17(27-12)14-9-22(10-15(14)21-13(2)24)19(25)11-23-16-5-3-4-6-18(16)28-20(23)26/h3-8,14-15H,9-11H2,1-2H3,(H,21,24)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXHHABIVLLVMF-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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